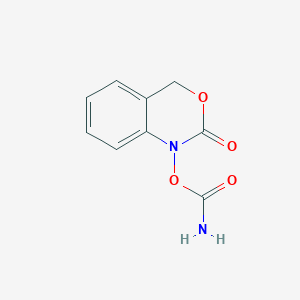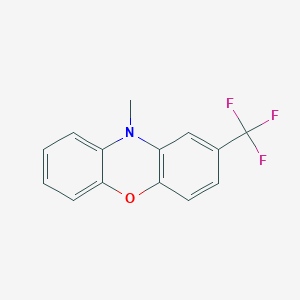
10-Methyl-2-(trifluoromethyl)-10H-phenoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyl-2-(trifluoromethyl)-10H-phenoxazine is a chemical compound belonging to the phenoxazine family. Phenoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their structure. This particular compound is characterized by the presence of a methyl group at the 10th position and a trifluoromethyl group at the 2nd position on the phenoxazine ring. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-2-(trifluoromethyl)-10H-phenoxazine typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of polyfluoroarenes with phenothiazine in the presence of a mild base. This reaction proceeds through the substitution of the fluorine atoms by nucleophiles, resulting in the formation of the desired phenoxazine derivative .
Industrial Production Methods: Industrial production of this compound may involve the use of metal catalysts to enhance reaction efficiency and yield. Ruthenium catalysts, for example, have been employed in the synthesis of nitrogen-containing heterocycles, including phenoxazines . These methods are designed to be environmentally friendly and minimize waste byproducts.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Methyl-2-(trifluoromethyl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Mild bases like sodium hydroxide or potassium carbonate are employed in nucleophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenoxazine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
10-Methyl-2-(trifluoromethyl)-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10-Methyl-2-(trifluoromethyl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparaison Avec Des Composés Similaires
10-Phenylphenothiazine: Another phenothiazine derivative with similar structural features but different substituents.
Fluotracen: A tricyclic compound with antidepressant and antipsychotic activity, structurally related to phenoxazines.
Uniqueness: 10-Methyl-2-(trifluoromethyl)-10H-phenoxazine stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and industrial chemicals .
Propriétés
Numéro CAS |
72403-87-3 |
|---|---|
Formule moléculaire |
C14H10F3NO |
Poids moléculaire |
265.23 g/mol |
Nom IUPAC |
10-methyl-2-(trifluoromethyl)phenoxazine |
InChI |
InChI=1S/C14H10F3NO/c1-18-10-4-2-3-5-12(10)19-13-7-6-9(8-11(13)18)14(15,16)17/h2-8H,1H3 |
Clé InChI |
YSOWGEGWKGLZJY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2OC3=C1C=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



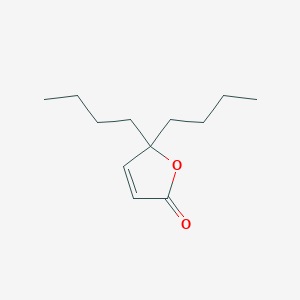
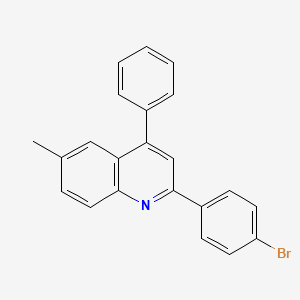
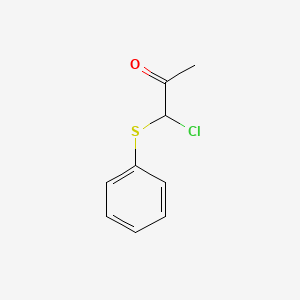
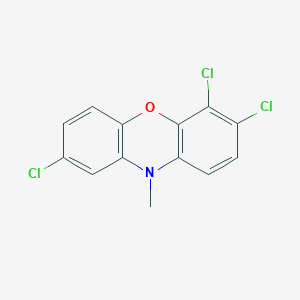
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)
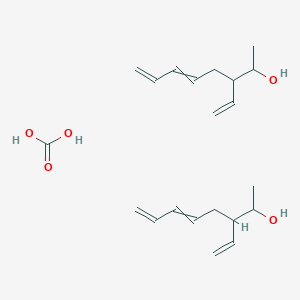
![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)
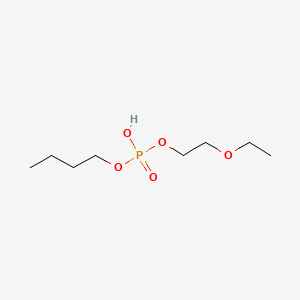
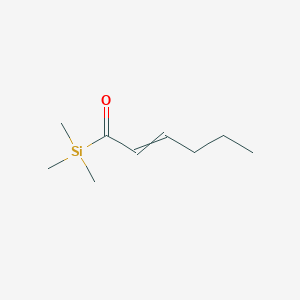
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)
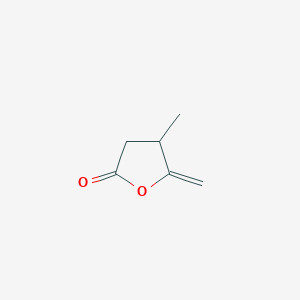
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
